Octadec-9-eneperoxoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadec-9-eneperoxoic acid typically involves the peroxidation of octadec-9-enoic acid. One common method is the reaction of octadec-9-enoic acid with hydrogen peroxide (H2O2) in the presence of a catalyst, such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the peroxo group without causing unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the reaction conditions are carefully monitored and controlled. The use of advanced catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octadec-9-eneperoxoic acid undergoes various chemical reactions, including:
Oxidation: The peroxo group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.
Reduction: The compound can be reduced to octadec-9-enoic acid by breaking the peroxo bond.
Substitution: The peroxo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and catalysts like acetic acid or sulfuric acid.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used to replace the peroxo group.
Major Products Formed
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of octadec-9-enoic acid.
Substitution: Formation of substituted octadec-9-enoic acid derivatives.
Scientific Research Applications
Octadec-9-eneperoxoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of octadec-9-eneperoxoic acid involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxo bond. These ROS can interact with various biomolecules, leading to oxidative stress and cellular damage. The compound’s ability to generate ROS makes it useful in studying oxidative stress-related processes and in developing therapeutic agents that target oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Octadec-9-enoic acid (Oleic acid): A monounsaturated fatty acid with a double bond at the ninth carbon.
Elaidic acid: The trans isomer of oleic acid.
Vaccenic acid: A monounsaturated fatty acid with a double bond at the eleventh carbon.
Uniqueness
Octadec-9-eneperoxoic acid is unique due to the presence of the peroxo group, which imparts distinct chemical reactivity compared to its parent compound, octadec-9-enoic acid. This unique feature allows it to participate in specific oxidation and reduction reactions that are not possible with other similar compounds .
Properties
CAS No. |
14050-65-8 |
---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
octadec-9-eneperoxoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h9-10,20H,2-8,11-17H2,1H3 |
InChI Key |
GKGSCWVTECAAKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OO |
Origin of Product |
United States |
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